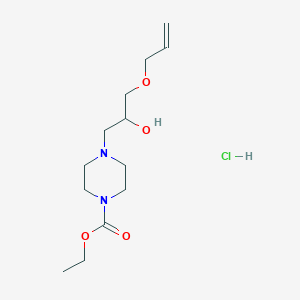

Ethyl 4-(3-(allyloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-(3-(allyloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is a complex organic compound that finds its application in various fields of scientific research. This compound is particularly interesting due to its multifunctional groups that can participate in a variety of chemical reactions, making it a versatile candidate for various synthetic and analytical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-(allyloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride typically involves a multi-step process. The initial step usually includes the alkylation of piperazine, followed by the introduction of the allyloxy group. This can be achieved through the reaction of piperazine with an allyl halide in the presence of a base. The subsequent steps involve the esterification of the resulting intermediate with ethyl chloroformate under controlled conditions to yield the desired compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized conditions to enhance yield and purity. This could include the use of continuous flow reactors for better temperature and reaction time control, high-purity reagents, and advanced purification techniques like recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions it Undergoes

Oxidation: The hydroxyl group in Ethyl 4-(3-(allyloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride can undergo oxidation reactions to form carbonyl-containing compounds.

Reduction: The ester group can be reduced to yield the corresponding alcohol under suitable conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the allyloxy group.

Common Reagents and Conditions

Oxidation Reagents: Reagents such as PCC (Pyridinium chlorochromate) or Swern oxidation can be employed.

Reduction Reagents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution Reagents: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the allyloxy group.

Major Products Formed from These Reactions

The major products from these reactions depend on the specific conditions and reagents used. For instance, oxidation might produce a ketone or aldehyde, reduction could yield an alcohol, and substitution could lead to various alkylated products.

Applications De Recherche Scientifique

Ethyl 4-(3-(allyloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

Biology: Studied for its potential biological activity and used in the synthesis of biologically active molecules.

Medicine: Investigated for its pharmacological properties, potentially serving as a lead compound in drug discovery.

Industry: Utilized in the manufacture of specialty chemicals and advanced materials due to its versatile reactivity.

Mécanisme D'action

The compound exerts its effects through various mechanisms depending on its application. For instance, in biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins or nucleic acids, and the pathways involved might be related to signal transduction or metabolic regulation.

Comparaison Avec Des Composés Similaires

Ethyl 4-(3-(allyloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride can be compared to other piperazine derivatives such as Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride or Ethyl 4-(4-(allyloxy)butyl)piperazine-1-carboxylate hydrochloride These compounds share structural similarities but differ in the length and functionality of their side chains, which can affect their reactivity and applications

Let’s keep this chemistry conversation going. Any other compounds on your mind?

Activité Biologique

Ethyl 4-(3-(allyloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its piperazine core, which is known for its versatility in medicinal chemistry. The presence of the allyloxy and hydroxypropyl groups contributes to its solubility and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound may interact with various neurotransmitter receptors, influencing pathways related to anxiety and depression.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells.

- Anti-inflammatory Effects : There is evidence that it could modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.

Efficacy Studies

Recent studies have demonstrated the efficacy of this compound in various biological assays:

- Cell Viability Assays : In vitro experiments showed that the compound enhances cell viability in neuronal cell lines exposed to oxidative stress, indicating neuroprotective effects.

- Animal Models : In vivo studies using rodent models have reported significant reductions in anxiety-like behavior when treated with this compound, suggesting potential applications in treating anxiety disorders.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Case Study 1 : A study involving a rat model of depression indicated that administration of the compound resulted in a notable decrease in depressive symptoms as measured by behavioral tests such as the forced swim test.

- Case Study 2 : Research on inflammatory responses showed that the compound significantly reduced levels of pro-inflammatory cytokines in a mouse model of arthritis.

Table 1: Summary of Biological Activities

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Neuroprotection | Increased cell viability | |

| Anti-anxiety | Reduced anxiety-like behavior | |

| Anti-inflammatory | Decreased cytokine levels |

Table 2: Efficacy in Animal Models

Propriétés

IUPAC Name |

ethyl 4-(2-hydroxy-3-prop-2-enoxypropyl)piperazine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4.ClH/c1-3-9-18-11-12(16)10-14-5-7-15(8-6-14)13(17)19-4-2;/h3,12,16H,1,4-11H2,2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVWQTBMLJWWBKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)CC(COCC=C)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.